(3Z)-1-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
This compound is a thieno[3,2-c][1,2]thiazin-4(3H)-one derivative featuring a 4-methylbenzyl group at position 1 and a 4-methylphenylamino methylene substituent at position 2. Its Z-configuration at the Schiff base linkage (C=N) is critical for maintaining planar geometry, influencing both reactivity and biological interactions.
Properties
IUPAC Name |
(3Z)-3-[(4-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-15-3-7-17(8-4-15)14-24-19-11-12-28-22(19)21(25)20(29(24,26)27)13-23-18-9-5-16(2)6-10-18/h3-13,23H,14H2,1-2H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSPANJQFPTGJH-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)C)S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)C)/S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-1-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide , with CAS number 893313-36-5 , is a complex organic molecule that belongs to the thiazine family. Its unique structure, characterized by a thieno[3,2-c][1,2]thiazin core, suggests potential for diverse biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C23H20N2O3S
- Molar Mass : 404.48 g/mol
- Structure : The compound features a thiazine ring system with functional groups that may influence its pharmacological properties.
1. Antimicrobial Activity
Research has indicated that derivatives of thiazine compounds exhibit significant antimicrobial properties. The presence of the (4-methylphenyl)amino group in this compound may enhance its interaction with bacterial targets. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .
2. MAO Inhibition
Studies suggest that compounds containing a benzylamine moiety can act as inhibitors of monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. A related study demonstrated that certain thiazole derivatives exhibited potent MAO-A inhibitory activity, suggesting that the thiazine structure may confer similar properties to our compound .
| Compound | IC50 Value (μM) | Activity |
|---|---|---|
| Compound A | 0.060 ± 0.002 | MAO-A Inhibitor |
| Compound B | 0.241 ± 0.011 | MAO-A Inhibitor |
3. Antitumor Potential
Thiazine derivatives are also being explored for their anticancer properties. Some studies have shown that modifications to the thiazine ring can lead to increased cytotoxicity against cancer cell lines . The specific interactions and mechanisms are still under investigation, but preliminary results indicate promising activity.
The biological activity of (3Z)-1-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : Potential interactions with receptors related to neurotransmission could explain its MAO inhibitory effects.
- Cellular Uptake : Structural features may facilitate cellular uptake and accumulation in target tissues.
Case Studies
Recent studies have synthesized various thiazine derivatives and assessed their biological activities through in vitro assays. For example:
- Study on Antimicrobial Activity : A series of thiazine derivatives were tested against standard bacterial strains, revealing that certain modifications significantly enhanced their antimicrobial efficacy .
- MAO Inhibition Study : A comparative analysis of structurally related compounds indicated that those with specific substitutions on the benzylamine moiety showed enhanced inhibition of MAO-A and MAO-B enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares a core thienothiazine scaffold with derivatives reported in the literature. Key structural variations include:
Physicochemical Properties
- However, the 4-methylbenzyl and 4-methylphenyl groups counterbalance this with lipophilic character.
- Stability: The Z-configuration of the Schiff base may confer greater hydrolytic stability compared to E-isomers, as seen in related quinazolinone derivatives .
- Crystallinity : Crystallographic studies using SHELX and ORTEP-3 (common in small-molecule structure determination ) would reveal packing efficiencies influenced by methyl substituents and hydrogen-bonding motifs.
Research Findings and Data Tables
Table 2: Crystallographic Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
